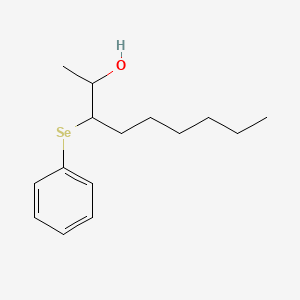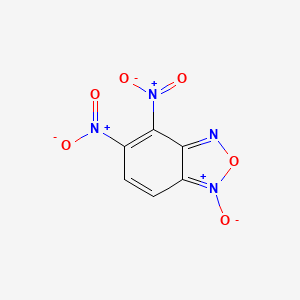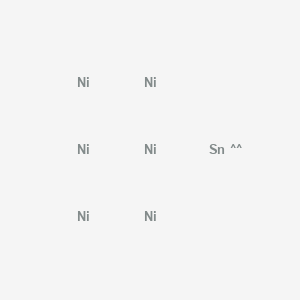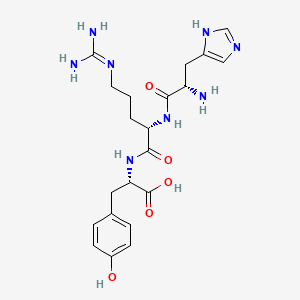![molecular formula C9H4F3N3O4S2 B15160368 2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide CAS No. 736157-02-1](/img/structure/B15160368.png)
2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide is a complex organic compound with the molecular formula C9H4F3N3O4S2 and a molar mass of 339.27 g/mol[_{{{CITATION{{{1{2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio ... - ChemBK](https://bing.com/search?q=2-Benzothiazolecarboxamide%2c+7-nitro-5-%5b%28trifluoromethyl). This compound is characterized by its benzothiazole core structure, which is substituted with nitro, trifluoromethylthio, and carboxamide groups[{{{CITATION{{{1{2-Benzothiazolecarboxamide, 7-nitro-5-(trifluoromethyl)thio ... - ChemBK. It has a melting point of 255-256°C and a predicted boiling point of 440.2°C[{{{CITATION{{{_1{2-Benzothiazolecarboxamide, 7-nitro-5-(trifluoromethyl)thio ... - ChemBK.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid[_{{{CITATION{{{1{2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio ... - ChemBK](https://bing.com/search?q=2-Benzothiazolecarboxamide%2c+7-nitro-5-%5b%28trifluoromethyl). Subsequent nitration and trifluoromethylation steps introduce the nitro and trifluoromethylthio groups, respectively[{{{CITATION{{{_1{2-Benzothiazolecarboxamide, 7-nitro-5-(trifluoromethyl)thio ... - ChemBK.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-Benzothiazolecarboxamide, 7-nitro-5-(trifluoromethyl)thio ... - ChemBK.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the trifluoromethylthio group can influence the compound's binding affinity to biological targets.
Comparison with Similar Compounds
2-Benzothiazolecarboxamide, 5-[(trifluoromethyl)thio]-
7-Nitrobenzothiazole
2-Benzothiazolecarboxamide, 7-nitro-
Uniqueness: 2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide is unique due to its combination of nitro, trifluoromethylthio, and carboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
736157-02-1 |
|---|---|
Molecular Formula |
C9H4F3N3O4S2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethylsulfanyl)-1,3-benzothiazol-3-ium-2-carboxamide |
InChI |
InChI=1S/C9H4F3N3O4S2/c10-9(11,12)21-3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) |
InChI Key |
IRJROIRFULTGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


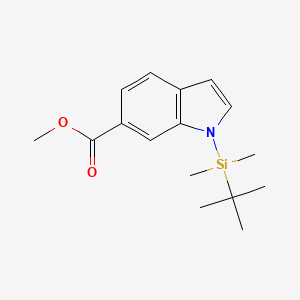
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
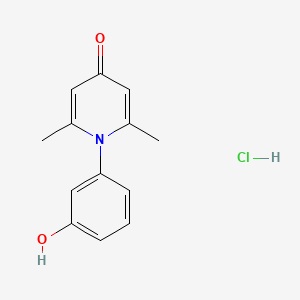
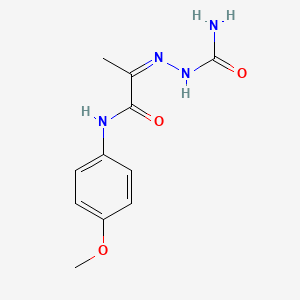
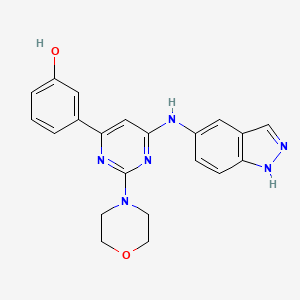

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
